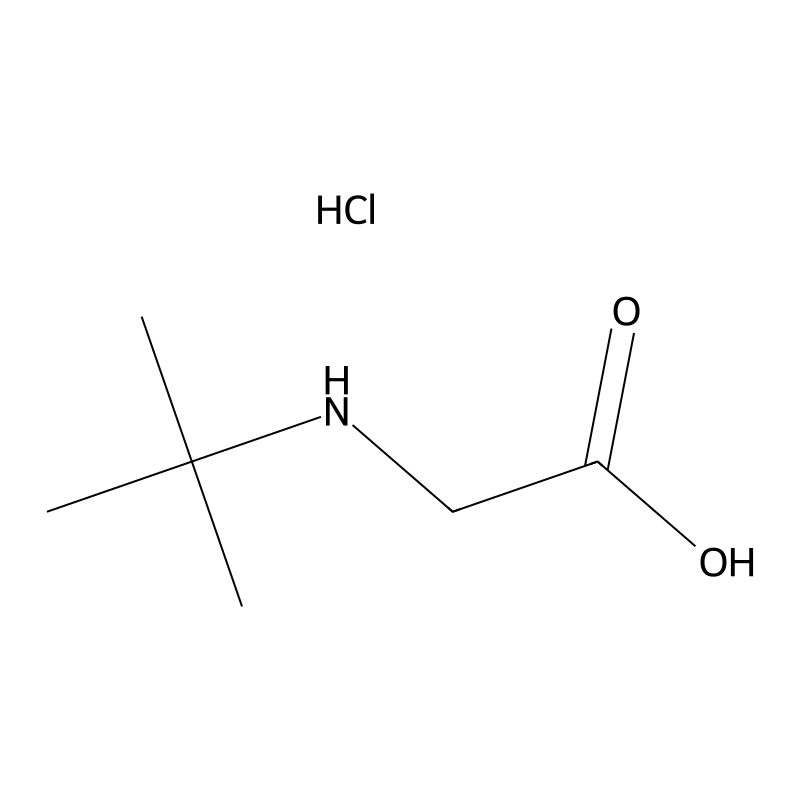2-(tert-butylamino)acetic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(tert-butylamino)acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 167.63 g/mol. This compound is a derivative of glycine and is recognized for its unique structure that includes a tert-butyl group attached to the amino group of acetic acid. It appears as a white solid and has a high solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development .
Organic Synthesis
N-tert-butylglycine can serve as a building block in the synthesis of more complex organic molecules. Studies have shown its potential in the production of:
- Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, allowing it to form salts with various acids.
- Peptide Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.
- Nucleophilic Substitution: The tert-butyl group can be involved in nucleophilic substitution reactions under specific conditions, potentially leading to the synthesis of more complex molecules .
The synthesis of 2-(tert-butylamino)acetic acid hydrochloride can be achieved through various methods, including:
- Alkylation of Glycine: This method involves the alkylation of glycine with tert-butyl halides under basic conditions.
- Direct Amine Synthesis: The reaction of tert-butylamine with chloroacetic acid followed by hydrolysis can yield the desired product.
- Modification of Existing Amino Acids: Starting from other amino acids, chemical modifications can introduce the tert-butyl group at the appropriate position .
This compound has several applications, particularly in research and pharmaceutical development:
- Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like tigecycline.
- Research Tool: Used in biochemical studies to explore amino acid functionalities and their interactions with biological systems.
- Potential Therapeutic Agent: Due to its structural properties, it may have potential therapeutic applications that require further exploration .
Studies involving 2-(tert-butylamino)acetic acid hydrochloride often focus on its interactions with biological molecules:
- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its biological roles and potential therapeutic effects.
- Receptor Interaction: Research may explore how this compound interacts with neurotransmitter receptors or other cellular targets, contributing to its biological activity.
- Metabolic Pathways: Understanding how this compound is metabolized in vivo could reveal its pharmacokinetic properties and efficacy as a drug candidate .
Several compounds share structural similarities with 2-(tert-butylamino)acetic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)acetic acid | 5704-04-1 | 0.86 |
| (S)-2-((Carboxymethyl)amino)propanoic acid | 56857-47-7 | 0.77 |
| N-(2-Methyl-2-propanyl)glycine hydrochloride | 29475-64-7 | 0.73 |
| N-tert-butylglycine hydrochloride | 600-21-5 | 0.73 |
| Glycine | 56-40-6 | 0.73 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of the tert-butyl group in 2-(tert-butylamino)acetic acid hydrochloride distinguishes it from other glycine derivatives, potentially influencing its solubility and biological activity .
UNII
Sequence
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








